2-(Difluoromethoxy)-4-fluoropyridine
Description
2-(Difluoromethoxy)-4-fluoropyridine is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 2-position and a fluorine atom at the 4-position of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine and the metabolic stability imparted by the difluoromethoxy group. The difluoromethoxy moiety enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C6H4F3NO |
|---|---|
Molecular Weight |
163.10 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-fluoropyridine |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H |
InChI Key |
QDIJPXCMYMEGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-4-fluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 4-fluoropyridine with difluoromethyl ether under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .
Chemical Reactions Analysis
2-(Difluoromethoxy)-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients
2-(Difluoromethoxy)-4-fluoropyridine serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to undergo further chemical transformations makes it a valuable building block in drug development. The synthesis typically involves the difluoromethylation of 4-fluoro-2-hydroxypyridine using difluoromethylating agents such as Chen's reagent, resulting in high yields of the desired product.
Anticancer Activity
Recent studies have identified 2-(Difluoromethoxy)-4-fluoropyridine derivatives as potential anticancer agents. Research indicates that fluorinated pyridines can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown significant cytotoxic effects against leukemia cells, suggesting their potential as chemotherapeutic agents.
Antimicrobial Properties
The compound exhibits promising antimicrobial activity, making it a candidate for developing new antibiotics. Its fluorinated structure enhances its ability to penetrate bacterial membranes, disrupting cellular functions effectively. In vitro assays have demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential utility in treating bacterial infections.
Neuroprotective Effects
Preliminary studies suggest that 2-(Difluoromethoxy)-4-fluoropyridine may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems offers a therapeutic avenue for these conditions.
Comparative Analysis with Related Compounds
The following table compares 2-(Difluoromethoxy)-4-fluoropyridine with structurally similar compounds, highlighting their unique features and potential applications:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Bromo-4-(difluoromethoxy)pyridine | 0.85 | Contains bromine instead of fluorine |
| 2-Bromo-5-(difluoromethoxy)pyridine | 0.84 | Different position of bromine substitution |
| 5-Bromo-3-(difluoromethoxy)pyridin-2-amine | 0.67 | Amino group substitution at position 2 |
| 2-Chloro-4-(difluoromethoxy)pyridine | 0.71 | Contains chlorine instead of fluorine |
This comparison illustrates how variations in halogen substitution and position on the pyridine ring can significantly influence reactivity and biological activity.
Anticancer Studies
A study demonstrated that derivatives of 2-(Difluoromethoxy)-4-fluoropyridine exhibited significant cytotoxicity against murine leukemia cells, suggesting their potential use as chemotherapeutic agents.
Antimicrobial Testing
In vitro assays revealed that the compound displayed effective inhibition against various bacterial strains, indicating its potential as an antibiotic candidate.
Neuroprotection Research
Experimental models indicated that derivatives could protect neuronal cells from oxidative stress-induced damage, underscoring their possible application in therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(Difluoromethoxy)-4-fluoropyridine can be contextualized by comparing it to related pyridine derivatives. Below is a detailed analysis:
Structural Analogs and Substitution Patterns
Key Comparative Insights
Electronic Effects and Reactivity :
- The 2-(Difluoromethoxy)-4-fluoropyridine structure features two electron-withdrawing groups (-F and -OCF₂H), which polarize the pyridine ring, enhancing electrophilic substitution reactivity at the 3- and 5-positions. In contrast, 2-Bromo-4-(difluoromethoxy)pyridine (CAS 1206984-48-6) has a bromine atom at position 2, which is a better leaving group, enabling nucleophilic aromatic substitution reactions .
- 4-(Difluoromethoxy)-2-fluoropyridine (CAS 1806335-36-3) is a positional isomer with reversed substituents. The -OCF₂H group at position 4 may sterically hinder reactions at adjacent positions compared to the 2-substituted analog .
Biological and Metabolic Stability: The difluoromethoxy group in 2-(Difluoromethoxy)-4-fluoropyridine contributes to metabolic stability by resisting oxidative cleavage, a property shared with 2-(Difluoromethoxy)pyridin-3-amine (CAS 1214344-58-7). However, the latter’s primary amine (-NH₂) at position 3 increases susceptibility to enzymatic deamination compared to the fluorine-substituted derivative . 2-(2,4-Difluorophenoxy)pyridin-3-amine (CAS 175135-63-4) contains a phenoxy group, which may undergo cytochrome P450-mediated oxidation, unlike the difluoromethoxy group, which is less prone to such degradation .
Synthetic Considerations :
- The synthesis of 2-(Difluoromethoxy)-4-fluoropyridine likely involves fluorination and difluoromethoxylation steps, analogous to the preparation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (a precursor to pantoprazole), where controlled oxidation is critical to avoid sulfone byproducts .
- 2-Bromo-4-(difluoromethoxy)pyridine is synthesized via bromination, which requires careful handling due to bromine’s reactivity, whereas fluorine introduction typically employs milder reagents like Selectfluor® .
Physicochemical Properties :
- The molar mass (163.1 g/mol) and lipophilicity of 2-(Difluoromethoxy)-4-fluoropyridine are identical to its positional isomer 4-(Difluoromethoxy)-2-fluoropyridine , but their dipole moments differ due to substituent orientation, affecting solubility and crystal packing .
- 2-(Difluoromethoxy)pyridin-4-amine (CAS 1211587-46-0) has a higher molar mass (176.1 g/mol) due to the -NH₂ group, which also increases water solubility via hydrogen bonding .
Biological Activity
2-(Difluoromethoxy)-4-fluoropyridine is a fluorinated heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of 2-(Difluoromethoxy)-4-fluoropyridine is CHFNO. The presence of difluoromethoxy and fluorine substituents on the pyridine ring significantly influences its reactivity and biological activity. The electronegative fluorine atoms enhance the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.
Synthesis
The synthesis of 2-(Difluoromethoxy)-4-fluoropyridine typically involves the difluoromethylation of 4-fluoro-2-hydroxypyridine. One effective method employs difluoromethylating agents like Chen's reagent in the presence of sodium hydride as a base, yielding the desired product in good to excellent yields.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 2-(Difluoromethoxy)-4-fluoropyridine. In particular, fluorinated compounds have shown improved biological activity compared to their non-fluorinated counterparts. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves inhibition of key signaling pathways such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis .
Table 1: Comparison of Biological Activity
| Compound Name | IC (µM) | Target |
|---|---|---|
| 2-(Difluoromethoxy)-4-fluoropyridine | TBD | TBD |
| Compound 12d | 0.11 (c-Met), 0.19 (VEGFR-2) | c-Met, VEGFR-2 |
| Triazolo[1,5-a][1,3,5]triazines | TBD | Various cancer cell lines |
The biological activity of 2-(Difluoromethoxy)-4-fluoropyridine can be attributed to its ability to interact with specific biological targets within cancer cells. Molecular docking studies suggest that it may bind effectively at ATP-binding sites of receptors like c-Met and VEGFR-2, inhibiting their activity and thereby reducing cell proliferation .
Case Studies
Case Study 1: Antiviral Activity
In addition to its anticancer potential, there is emerging evidence that fluorinated compounds similar to 2-(Difluoromethoxy)-4-fluoropyridine exhibit antiviral properties. A recent study indicated that certain fluorinated derivatives showed potent inhibition against SARS-CoV-2 main protease, suggesting a dual role in both cancer therapy and viral infections .
Case Study 2: In Vitro Studies
In vitro assays have demonstrated that compounds structurally related to 2-(Difluoromethoxy)-4-fluoropyridine possess significant antiproliferative effects against various cancer cell lines. These studies often utilize cell viability assays to determine IC values, which indicate the concentration required to inhibit cell growth by 50%. The results from these assays provide critical insights into the compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
